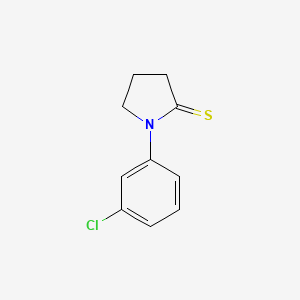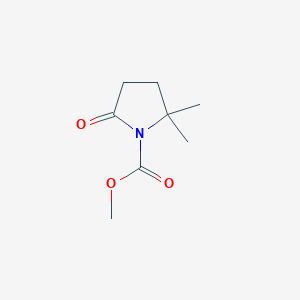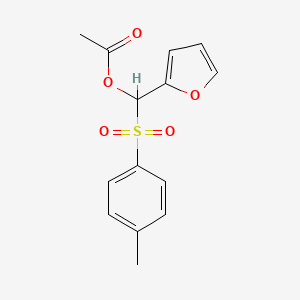![molecular formula C31H37OP B12885553 dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane](/img/structure/B12885553.png)
dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane is a tertiary phosphine compound known for its utility in various chemical reactions, particularly in catalysis. This compound is characterized by the presence of a phosphine group attached to a complex aromatic structure, making it a valuable ligand in transition metal-catalyzed reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane typically involves the reaction of dicyclohexylchlorophosphine with a Grignard reagent derived from 2-methoxyphenylmagnesium bromide . The reaction is carried out under inert conditions, usually in an anhydrous solvent like tetrahydrofuran (THF), to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Transition metal catalysts such as palladium or nickel are often used in cross-coupling reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted aromatic compounds depending on the reactants used.
Applications De Recherche Scientifique
Dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane is widely used in scientific research due to its role as a ligand in catalysis. Its applications include:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in bioconjugation reactions.
Medicine: Explored for its role in drug synthesis and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane primarily involves its role as a ligand in catalysis. The phosphine group coordinates with transition metals, facilitating various catalytic cycles. This coordination enhances the reactivity of the metal center, allowing for efficient catalysis of reactions such as cross-coupling and hydrogenation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane is unique due to its specific aromatic structure, which provides distinct steric and electronic properties. These properties make it particularly effective in certain catalytic applications, distinguishing it from other similar phosphine ligands.
Propriétés
Formule moléculaire |
C31H37OP |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C31H37OP/c1-32-30-18-10-8-16-28(30)24-20-22-25(23-21-24)29-17-9-11-19-31(29)33(26-12-4-2-5-13-26)27-14-6-3-7-15-27/h8-11,16-23,26-27H,2-7,12-15H2,1H3 |
Clé InChI |
IBGVJCOMHBWNNS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=CC=C(C=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-2-[4-(chlorosulfonyl)phenyl]-1-benzofuran-6-sulfonyl chloride](/img/structure/B12885474.png)


![3-(Pyridin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885494.png)
![Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B12885497.png)
![2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol](/img/structure/B12885500.png)






![Bis[o-(N-cyclohexylformimidoyl)phenolato]copper](/img/structure/B12885565.png)
